tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[4-[[2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetyl]amino]benzoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O5/c1-17-14-18(2)31(24(34)21(17)15-27)16-22(32)28-20-8-6-19(7-9-20)23(33)29-10-12-30(13-11-29)25(35)36-26(3,4)5/h6-9,14H,10-13,16H2,1-5H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPENNKFJOYOUJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the pyridine derivative: The starting material, 3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridine, is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Acylation reaction: The pyridine derivative is then acylated with 4-(2-aminoacetamido)benzoyl chloride in the presence of a base such as triethylamine to form the intermediate compound.
Piperazine ring introduction: The intermediate is reacted with tert-butyl piperazine-1-carboxylate under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The benzoyl and piperazine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion to amines or other reduced derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of N-acylpiperazine derivatives with heterocyclic appendages. Below is a comparative analysis with structurally or functionally related compounds, focusing on crystallographic data, synthetic accessibility, and biological activity.
Table 1: Structural and Functional Comparison
Key Findings :
Structural Complexity and Refinement: The target compound’s crystallographic refinement likely employs SHELXL due to its robust handling of anisotropic displacement parameters and restraints for complex moieties like the dihydropyridine ring . Analog A, with a simpler nitrobenzoyl group, was refined using SHELXS, which is optimized for small-molecule structure solution . The absence of cyano groups in Analog B simplifies refinement, as cyano substituents often require careful handling of electron density maps, as noted in SHELX workflows .
Bioactivity Trends: The cyano group in the target compound and Analog C correlates with improved target selectivity but reduced potency compared to Analog B (methyl-substituted dihydropyridine). This suggests steric or electronic effects from the cyano group may hinder binding in certain targets . The tert-butyl carbamate group, common to the target compound and Analog A/C, enhances metabolic stability but may reduce solubility, a trade-off critical for drug design .
Synthetic Accessibility :
- The acetamido linker in the target compound and Analog B introduces synthetic challenges (e.g., coupling efficiency ~60% vs. >85% for direct benzoylation in Analog C). This is attributed to steric hindrance from the dihydropyridine ring .
Biological Activity
Tert-butyl 4-{4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]benzoyl}piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring, a benzoyl group, and a pyridine derivative, which contribute to its potential applications in therapeutic settings.
Chemical Structure
The IUPAC name for this compound is:
The molecular formula is , and its structure allows for various interactions with biological targets, making it a candidate for further research in pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups present in the compound facilitate the formation of hydrogen bonds and hydrophobic interactions, which modulate the activity of these targets. This modulation can lead to various biological effects, including anti-inflammatory and anticancer activities.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Acetylcholinesterase Inhibition
Research has highlighted the potential of this compound as an acetylcholinesterase inhibitor. Inhibitors of acetylcholinesterase are vital in treating neurodegenerative diseases like Alzheimer's. The structural components of this compound may enhance binding affinity to the enzyme, thereby improving cognitive function in affected individuals.
Study 1: Antitumor Effects
In a study evaluating the antitumor effects of related compounds on malignant pleural mesothelioma (MPM), it was found that certain derivatives exhibited significant inhibition of tumor growth both in vitro and in vivo. The combination therapy using these compounds showed enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective effects of piperazine derivatives similar to this compound. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative conditions.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Acetylcholinesterase Inhibition | 0.5 | Competitive inhibition |
| Compound B | Antitumor Activity | 0.3 | Induction of apoptosis |
| Compound C | Neuroprotection | 0.8 | Antioxidant activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
